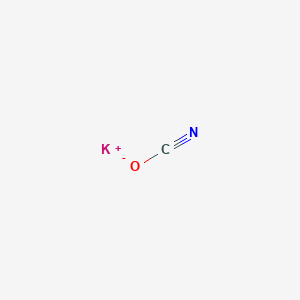

potassium;cyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNO.K/c2-1-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKCIDNWFBPDBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Potassium Cyanate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium cyanate (B1221674) (KOCN) is an inorganic salt of significant interest in synthetic chemistry and drug development. This guide provides a comprehensive overview of its chemical structure, the nature of its chemical bonding, and the experimental techniques used for its characterization. The document details the linear geometry and electronic properties of the cyanate anion (OCN⁻), the ionic nature of the crystal lattice, and key quantitative data on its physical and structural parameters. Furthermore, it outlines generalized protocols for structural determination via diffraction and spectroscopic methods. A particular focus is placed on the compound's relevance to the biomedical field, specifically the mechanism of protein carbamylation, a crucial process in the pathophysiology of certain diseases and a therapeutic target.

Introduction

Potassium cyanate, with the chemical formula KOCN, is a white, crystalline solid valued for its role as a versatile chemical reagent.[1][2] Its utility spans various fields, from the synthesis of organic compounds like urea (B33335) derivatives and carbamates to industrial applications in metal treatment.[3] Historically, KOCN was central to Friedrich Wöhler's 1828 synthesis of urea from inorganic precursors, a landmark experiment that fundamentally altered the course of chemical science.

For drug development professionals, the cyanate ion is of particular importance due to its ability to carbamylate proteins. This non-enzymatic post-translational modification, where cyanate reacts with free amino groups on proteins, can alter protein structure and function.[4][5][6] This process is implicated in the pathophysiology of diseases like chronic kidney disease and atherosclerosis and is the basis for the therapeutic investigation of cyanate in treating sickle-cell anemia.[1][6][7] Understanding the fundamental structure and bonding of KOCN is therefore essential for harnessing its reactivity in a controlled and targeted manner.

Molecular Structure and Bonding

The chemical properties of potassium cyanate are a direct consequence of its distinct bonding characteristics, which involve both covalent interactions within the cyanate anion and ionic forces that structure the solid-state material.

The Cyanate Anion (OCN⁻)

The cyanate anion is a linear triatomic species, a property it shares with isoelectronic molecules such as carbon dioxide (CO₂) and the azide (B81097) anion (N₃⁻).[2] The carbon atom at the center is sp-hybridized, forming σ-bonds with the adjacent oxygen and nitrogen atoms. The remaining p-orbitals on all three atoms overlap to form a delocalized π-system across the O-C-N framework.[3]

This delocalization is best represented by a set of resonance structures, which collectively describe the true electron distribution. The two most significant contributors suggest that the negative charge is shared between the oxygen and nitrogen atoms, with a bond order of approximately 1.5 for the C-O bond and 2.5 for the C-N bond.

The Ionic Crystal Lattice

In its solid state, potassium cyanate exists as an ionic lattice. The primary bonding force is the electrostatic attraction between the positively charged potassium cations (K⁺) and the negatively charged cyanate anions (OCN⁻).[3] The compound crystallizes in a body-centered tetragonal system, which is isostructural with potassium azide (KN₃).[2][3][8]

Quantitative Structural and Physical Data

Precise measurements of KOCN's physical and structural properties are critical for its application in research and industry. Key data are summarized in the tables below.

Table 1: Physical and Chemical Properties of Potassium Cyanate

| Property | Value | Reference(s) |

| Chemical Formula | KOCN | [2] |

| Molar Mass | 81.115 g/mol | [1][2] |

| Appearance | White crystalline powder | [1][2] |

| Density | 2.056 g/cm³ | [1][2] |

| Melting Point | 315 °C | [1][2] |

| Decomposition Temperature | 700–900 °C | [1] |

| Solubility in Water | 75 g / 100 mL (at 20 °C) | [2] |

Table 2: Structural and Spectroscopic Parameters of Potassium Cyanate

| Parameter | Value | Reference(s) |

| Crystal System | Tetragonal | [2][8] |

| Space Group | I4/mcm | [8] |

| Lattice Parameters (a, c) | a = 6.07 Å, c = 7.03 Å | [8] |

| C-N Bond Length (in OCN⁻) | ~121 pm | [2][3] |

| C-O Bond Length (in OCN⁻) | ~122.4 pm | [9] |

| IR Absorption (C≡N stretch) | ~2160 cm⁻¹ | [3] |

| IR Absorption (C-O stretch) | 1200-1300 cm⁻¹ | [3] |

| ¹³C NMR Chemical Shift | ~125 ppm | [3] |

Experimental Determination of Structure

The structural elucidation of potassium cyanate relies on a combination of diffraction and spectroscopic techniques. Each method provides unique insights into the arrangement of atoms and the nature of the chemical bonds.

X-ray Crystallography

Principle: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[10] An ordered crystal diffracts a beam of X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be constructed, revealing the precise positions of atoms and the bonds between them.[10][11]

Generalized Experimental Protocol:

-

Crystallization: High-quality single crystals of KOCN are grown, typically by slow evaporation of a saturated aqueous solution.[10][12] The ideal crystal size is 0.1-0.3 mm.[13]

-

Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to reduce thermal vibration.[13] The crystal is placed in a monochromatic X-ray beam and rotated, while a detector records the resulting diffraction pattern.[14]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group.[13] Computational methods (e.g., direct methods or Patterson functions) are used to solve the phase problem and generate an initial model of the atomic structure. This model is then refined against the experimental data to yield highly accurate atomic coordinates and bond lengths.

References

- 1. Potassium cyanate | CKNO | CID 11378442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium cyanate - Wikipedia [en.wikipedia.org]

- 3. webqc.org [webqc.org]

- 4. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]

- 6. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. 499. Lattice parameters and infrared spectra of some inorganic cyanates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Potassium cyanate | 590-28-3 | Benchchem [benchchem.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of potassium cyanate from urea and potassium carbonate

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Abstract

Potassium cyanate (B1221674) (KOCN) is a versatile and crucial reagent in various organic syntheses, including the production of urea (B33335) derivatives, carbamates, and the pharmaceutical drug hydroxyurea.[1] It also finds applications in the heat treatment of metals.[1] A common and effective method for its preparation is the reaction of urea with an alkali metal carbonate. This guide provides a comprehensive overview of the , detailing the underlying reaction chemistry, experimental protocols for different methodologies, and a quantitative comparison of reaction parameters and outcomes. The information is presented to be a practical resource for laboratory and developmental applications.

Reaction Chemistry and Mechanism

The is a high-temperature reaction that proceeds through the thermal decomposition of urea.

The overall balanced chemical equation for the reaction is:

2 OC(NH₂)₂ + K₂CO₃ → 2 KOCN + 2 NH₃ + CO₂ + H₂O

The reaction mechanism involves two primary stages. First, urea undergoes thermolysis at temperatures above its melting point (approx. 133°C) to produce ammonia (B1221849) and the highly reactive intermediate, isocyanic acid (HNCO).[2][3] Subsequently, the isocyanic acid reacts with potassium carbonate to form potassium cyanate, water, and carbon dioxide. Isotopic labeling studies have confirmed that the carbon atom in the final cyanate product originates from urea, not from the potassium carbonate.[4][5]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Potassium Cyanate (B1221674) Crystals

Introduction

Potassium cyanate (KOCN) is an inorganic salt of significant interest in synthetic chemistry, materials science, and pharmacology.[1] It serves as a versatile precursor for the synthesis of various organic compounds, including ureas and carbamates, and has applications in metallurgy for the heat treatment of metals.[1][2] Notably, its role as a carbamylating agent has led to extensive research into its therapeutic potential, particularly in the context of sickle cell anemia.[3][4] This document provides a comprehensive overview of the core physical and chemical properties of potassium cyanate crystals, detailed experimental methodologies for their characterization, and visualizations of key chemical processes and workflows relevant to its application.

Physical Properties

Potassium cyanate typically presents as a white, odorless, crystalline solid.[2][3][5] It is stable under normal conditions but is incompatible with acids and requires protection from moisture.[5][6]

Tabulated Physical Data

The key physical properties of potassium cyanate are summarized in the table below for easy reference.

| Property | Value | Notes | Citations |

| Appearance | White crystalline powder or chunks | [3][5][7] | |

| Molecular Formula | KOCN (or CKNO) | [4][8] | |

| Molecular Weight | 81.12 g/mol | [5][9] | |

| Melting Point | 315 °C | [1][3][4][5][10] | |

| Boiling Point | Not applicable; decomposes | Decomposes at 700-900 °C.[3][5][10] | [4] |

| Density | 2.056 g/cm³ | At 20-25 °C.[1][4][5][7] | |

| Bulk Density | 870 kg/m ³ | [4] | |

| pH | ~10 | For a 50 g/L aqueous solution at 20°C.[7] | |

| Refractive Index | 1.48 - 1.52 | For visible light.[1] |

Solubility

Potassium cyanate's high polarity makes it readily soluble in water.[10] Its solubility in other common solvents is limited.

| Solvent | Solubility | Temperature | Citations |

| Water | 750 g/L | 20 °C | [4][5][7][10] |

| Alcohol | Very slightly soluble | [3] |

Crystal Structure and Spectroscopic Properties

Crystal Structure

At room temperature, potassium cyanate possesses a tetragonal crystal structure.[1][5] It is isostructural with potassium azide (B81097) (KN₃), with the linear cyanate anions (OCN⁻) oriented perpendicular to the c-axis, forming layers that alternate with potassium cations (K⁺).[5][8] The primary bonding force within the crystal lattice is ionic interaction between the K⁺ and OCN⁻ ions.[1]

| Structural Parameter | Value | Citations |

| Crystal System | Tetragonal | [1][5] |

| Space Group | I4/mcm | [5] |

| C-N Bond Distance | 121 pm | [1][8] |

Spectroscopic Data

Vibrational spectroscopy is a key tool for studying the cyanate ion. The fundamental vibrations for the OCN⁻ ion in a KBr solvent lattice have been identified through infrared spectroscopy.[11] A strong Fermi resonance is observed between the first overtone of the bending mode (2ω₂) and the symmetric stretching mode (ω₁).[11]

| Spectroscopic Data | Information | Citations |

| Infrared (IR) Spectrum | Used to identify vibrational modes of the cyanate ion.[11] ChemicalBook provides reference IR spectra.[12] | |

| Raman Spectroscopy | Investigated up to high pressures (~55 kbar) to study phase transitions and the behavior of the ν(CN) band.[13] |

Chemical Properties and Reactivity

Potassium cyanate serves as an important source of the nucleophilic cyanate ion.[10][14] Its chemical behavior is central to its utility in organic synthesis and its biological activity.

Key Reactions and Stability

-

Hydrolysis : In aqueous solutions, particularly under acidic conditions or in hot water, potassium cyanate slowly hydrolyzes to form ammonia (B1221849) and potassium bicarbonate.[1][3]

-

Thermal Decomposition : When heated to high temperatures (700-900 °C), it decomposes, emitting toxic fumes.[3][10] The decomposition products can include potassium cyanide and potassium carbonate.[1][15]

-

Reactivity : It is incompatible with acids, as protonation leads to a mixture of isocyanic acid (HNCO) and cyanic acid (HOCN).[5][8] This mixture can trimerize to form cyanuric acid.[8]

Synthesis

A primary industrial method for synthesizing potassium cyanate involves the reaction of urea (B33335) with potassium carbonate at elevated temperatures.

Caption: Workflow for the industrial synthesis of potassium cyanate.[3][8]

Relevance to Drug Development

Potassium cyanate's ability to carbamylate proteins is of particular interest to drug development professionals. This reactivity is the basis for its well-studied application in sickle cell disease.

Mechanism of Action in Sickle Cell Anemia

In sickle cell anemia, hemoglobin S (HbS) polymerizes under deoxygenated conditions, causing red blood cells to deform into a characteristic "sickle" shape. Potassium cyanate can irreversibly inhibit this process. The cyanate ion acts as a nucleophile, carbamylating the N-terminal valine residues of the hemoglobin chains. This modification increases the oxygen affinity of HbS and interferes with the polymerization process, thus preventing sickling.[3][5][8]

Caption: Mechanism of KOCN in preventing erythrocyte sickling.[3][5][8]

Experimental Protocols

Characterization of potassium cyanate crystals relies on several standard analytical techniques. The methodologies described here are generalized protocols based on established principles.

Crystal Structure Determination via X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the atomic arrangement within a crystal.[16][17]

-

Principle : A beam of X-rays is directed at a crystal, which diffracts the X-rays into specific directions. The angles and intensities of the diffracted beams are measured. This diffraction pattern is a unique fingerprint of the crystal's atomic structure.[17][18]

-

Methodology :

-

Sample Preparation : A high-quality single crystal is selected and mounted on a goniometer. For powder XRD, the crystalline material is finely ground and homogenized.[18]

-

Data Collection : The mounted sample is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays. A detector records the positions and intensities of the diffracted reflections.

-

Structure Solution : The resulting diffraction data is processed to determine the unit cell dimensions and space group.[16][18] The positions of the atoms within the unit cell are determined by solving the "phase problem" and refining the structural model against the experimental data.

-

-

Application : This technique was used to confirm the tetragonal crystal structure of potassium cyanate and to determine its precise lattice parameters and bond lengths.[1][5]

Caption: Generalized workflow for crystal structure analysis using XRD.[17][18]

Vibrational Spectroscopy (FTIR/Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules.

-

Principle : IR spectroscopy measures the absorption of infrared radiation by a sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Both techniques provide information about the vibrational frequencies of chemical bonds.

-

Methodology :

-

Sample Preparation : For IR, the KOCN sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. For Raman, the crystalline powder can often be used directly.

-

Data Acquisition : The sample is placed in the spectrometer, and the spectrum is recorded.

-

Analysis : The positions and intensities of the peaks in the spectrum are correlated to specific bond vibrations (e.g., C-N stretch, O-C-N bend) within the cyanate ion.

-

-

Application : Used to study the bonding within the cyanate ion and how its vibrational modes are affected by the crystal lattice and external pressure.[11][13]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to measure physical properties as a function of temperature.

-

Principle : DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This allows for the detection of thermal transitions like melting and decomposition.

-

Methodology : A small, weighed amount of the KOCN sample is placed in a sealed pan. The sample and an empty reference pan are heated at a controlled rate. The heat flow is measured and plotted against temperature.

-

Application : Used to precisely determine the melting point (315 °C) and decomposition temperature range of potassium cyanate.[19]

Safety and Handling

Potassium cyanate is classified as harmful if swallowed and can cause serious eye irritation.[7][9] When heated to decomposition, it can emit toxic fumes of hydrogen cyanide and potassium oxide.[3] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area.[6][9] It should be stored in a dry place, away from acids and moisture.[6]

References

- 1. webqc.org [webqc.org]

- 2. brightfinechem.com [brightfinechem.com]

- 3. Potassium cyanate | CKNO | CID 11378442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potassium cyanate | 590-28-3 [chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. lobachemie.com [lobachemie.com]

- 7. nbinno.com [nbinno.com]

- 8. Potassium cyanate - Wikipedia [en.wikipedia.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. echemi.com [echemi.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Potassium cyanate(590-28-3) IR Spectrum [chemicalbook.com]

- 13. Vibrational spectroscopy at very high pressures. Part 22.—Raman study of sodium and potassium cyanides - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Potassium cyanate | 590-28-3 | Benchchem [benchchem.com]

- 15. physical chemistry - What are the products of the thermal decomposition of potassium cyanate with carbon at elevated temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. fiveable.me [fiveable.me]

- 17. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 18. acadpubl.eu [acadpubl.eu]

- 19. US3935300A - Process for preparing potassium cyanate from potassium hydroxide and urea - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Potassium Cyanate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium cyanate (B1221674) (KOCN) in aqueous and organic media. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical synthesis sectors, where precise solubility data is critical for reaction optimization, formulation development, and safety assessments.

Introduction to Potassium Cyanate

Potassium cyanate is an inorganic salt with the chemical formula KOCN. It presents as a white, crystalline solid and is utilized in a variety of industrial and laboratory applications.[1][2] These include its use as a raw material in organic synthesis for the production of urea (B33335) derivatives, carbamates, and isocyanates, as well as in the heat treatment of metals.[1][2][3] In the biomedical field, potassium cyanate has been investigated for its antisickling properties in red blood cells. Given its diverse applications, a thorough understanding of its solubility characteristics is essential.

Aqueous Solubility of Potassium Cyanate

Potassium cyanate is highly soluble in water.[1] Its solubility is temperature-dependent, increasing significantly with a rise in temperature. This property is crucial for its application in various aqueous-based chemical reactions and formulations.

Table 1: Solubility of Potassium Cyanate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 75 |

| 70 | A solution of 72 g in 100 mL of water results in a pH above 9.2.[4][5] |

Note: The value at 20°C is a commonly cited figure for room temperature solubility.[3][5]

Solubility of Potassium Cyanate in Organic Solvents

The solubility of potassium cyanate in organic solvents is considerably lower than in water and varies significantly depending on the solvent's polarity and other properties. This selective solubility can be exploited in synthetic chemistry for reaction control and product purification.

Table 2: Solubility of Potassium Cyanate in Various Organic Solvents

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Methanol | CH₃OH | Partially Soluble[6] | Not Specified |

| Ethanol | C₂H₅OH | Very slightly soluble[2][4] | Not Specified |

| Acetone | C₃H₆O | Insoluble[7] | Not Specified |

| Benzene | C₆H₆ | 0.18 g/100g [8] | 80 |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 0.12 g/100g [8] | 25 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 1 g/100 cc[9][10][11] | 25 |

| 2 g/100 cc[9][10][11] | 95 | ||

| Liquid Ammonia | NH₃ | 1.7 g/100g [8] | 25 |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of potassium cyanate in a given solvent. This method, known as the isothermal equilibrium method, is a standard procedure for generating solubility curves.

Objective: To determine the solubility of potassium cyanate in a specific solvent at various temperatures.

Materials:

-

Potassium cyanate (analytical grade)

-

Solvent of interest (e.g., water, ethanol)

-

Distilled or deionized water (for aqueous studies)

-

Thermometer

-

Stirring rod or magnetic stirrer with stir bars

-

Constant temperature bath or hot plate

-

Filtration apparatus (e.g., syringe filters, Buchner funnel)

-

Analytical balance

-

Drying oven

-

Glassware: beakers, flasks, graduated cylinders

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of potassium cyanate to a known volume of the solvent in a beaker or flask. The excess solid is necessary to ensure that the solution becomes saturated.

-

Place the beaker in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically several hours). This allows the maximum amount of solute to dissolve.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled pipette to match the solution's temperature, preventing precipitation or further dissolution.

-

Immediately filter the collected sample to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered solution to the weighed evaporating dish.

-

Gently heat the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the potassium cyanate (decomposition begins around 700°C).[3][4]

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it again.

-

-

Calculation of Solubility:

-

The mass of the dissolved potassium cyanate is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

Solubility is then calculated as the mass of the dissolved solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

-

-

Data Analysis:

-

Repeat the experiment at different temperatures to construct a solubility curve by plotting solubility as a function of temperature.[12]

-

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of potassium cyanate solubility.

Factors Influencing Solubility

The solubility of potassium cyanate is governed by several physicochemical principles. A simplified representation of these relationships is provided below.

Logical Relationships in Solubility

References

- 1. brightfinechem.com [brightfinechem.com]

- 2. Potassium cyanate - Wikipedia [en.wikipedia.org]

- 3. webqc.org [webqc.org]

- 4. Potassium cyanate | CKNO | CID 11378442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. US3935300A - Process for preparing potassium cyanate from potassium hydroxide and urea - Google Patents [patents.google.com]

- 8. potassium cyanate [chemister.ru]

- 9. gchemglobal.com [gchemglobal.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. researchgate.net [researchgate.net]

- 12. fountainheadpress.com [fountainheadpress.com]

The Pivotal Role of Potassium Cyanate in the Genesis of Organic Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The history of organic chemistry is inextricably linked to a simple inorganic salt: potassium cyanate (B1221674). Its involvement in Friedrich Wöhler's 1828 synthesis of urea (B33335) marked a paradigm shift in scientific thought, effectively challenging the long-held doctrine of vitalism and laying the foundation for modern organic chemistry. This technical guide delves into the historical significance of potassium cyanate, focusing on the groundbreaking experiment that redefined the boundaries between the living and non-living worlds. We will explore the experimental details, the profound conceptual impact, and the lasting legacy of this pivotal moment in science.

Introduction: The Era of Vitalism

Prior to 1828, the scientific community largely subscribed to the theory of vitalism. This doctrine posited that organic compounds, those derived from living organisms, possessed a "vital force" or "life principle" that was absent in inorganic matter.[1][2][3] It was believed that the synthesis of organic molecules was exclusive to living beings and could not be replicated in the laboratory from inorganic precursors.[1][2][3] This conceptual barrier between the "organic" and "inorganic" realms was a fundamental tenet of chemistry.

The Wöhler Synthesis: A Serendipitous Discovery

In 1828, the German chemist Friedrich Wöhler was experimenting with ammonium (B1175870) cyanate, attempting to prepare it by reacting potassium cyanate with ammonium sulfate (B86663).[4][5][6] His intention was to create a pure sample of ammonium cyanate. However, upon heating the resulting solution, he observed the formation of white crystals that did not behave like an inorganic salt.[7][8] Through careful analysis, Wöhler identified these crystals as urea, a well-known organic compound found in urine.[5][7][9] He famously wrote to his mentor Jöns Jacob Berzelius, a staunch supporter of vitalism, "I must tell you that I can make urea without requiring a kidney of an animal, either man or dog."[7]

This synthesis was the first documented instance of an organic compound being produced from purely inorganic reactants, directly challenging the core tenets of vitalism.[1][5][10]

The Chemical Transformation

The synthesis of urea from potassium cyanate and an ammonium salt occurs in two main steps:

-

Double Displacement Reaction: Potassium cyanate reacts with an ammonium salt (in Wöhler's case, likely formed in situ from ammonium chloride or sulfate) in a double displacement reaction to form ammonium cyanate (NH₄OCN) and a potassium salt.[11][12][13]

KOCN + (NH₄)₂SO₄ → 2 NH₄OCN + K₂SO₄

-

Isomerization of Ammonium Cyanate: The key step is the thermal rearrangement (isomerization) of the unstable ammonium cyanate intermediate into urea ((NH₂)₂CO).[7][11][12]

NH₄OCN ⇌ (NH₂)₂CO

This reversible reaction is driven to completion by heating, which facilitates the molecular rearrangement.[11][12]

Experimental Protocols

Modified Wöhler Synthesis of Urea

This protocol is adapted from modern laboratory procedures designed to replicate Wöhler's discovery.[13][14]

Materials:

-

Potassium cyanate (KOCN)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled water

-

Ethanol (B145695) (95%)

Equipment:

-

Evaporating dish

-

Beakers

-

Hot plate

-

Stirring rod

-

Filter paper and funnel

-

Crystallizing dish

-

Melting point apparatus

Procedure:

-

Preparation of Reactant Solution:

-

Reaction and Evaporation:

-

Combine the two solutions in an evaporating dish.[14]

-

Gently heat the mixture on a steam bath or a hot plate set to a low temperature to evaporate the water.[13][14] This step should be performed in a well-ventilated fume hood as some ammonia (B1221849) gas may be released.[14]

-

Continue heating until a solid residue is obtained.

-

-

Isolation and Purification of Urea:

-

Allow the residue to cool.

-

Add approximately 60 mL of boiling isopropanol to the solid residue and stir to dissolve the urea, leaving behind the less soluble potassium sulfate.[14]

-

While hot, filter the solution to remove the insoluble potassium sulfate.[14]

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath or freezer to promote crystallization of the urea.[14]

-

-

Recrystallization (Optional, for higher purity):

-

The crude urea crystals can be further purified by recrystallization from a minimal amount of boiling ethanol or isopropanol.

-

-

Characterization:

-

The identity and purity of the synthesized urea can be confirmed by determining its melting point (literature value: 132-135 °C) and comparing it to an authentic sample.

-

Quantitative Data

The following table summarizes the reactant quantities and expected yield for a typical modern recreation of the Wöhler synthesis.

| Reactant | Molar Mass ( g/mol ) | Mass (g) | Moles |

| Potassium Cyanate | 81.12 | 8.0 | ~0.0986 |

| Ammonium Sulfate | 132.14 | 13.0 | ~0.0984 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | |

| Urea | 60.06 | ~5.9 |

Note: The reaction is an equilibrium, and yields may vary depending on the reaction conditions.

Visualizing the Impact and Process

Logical Relationship: Wöhler's Synthesis and the Decline of Vitalism

Caption: Logical flow from Vitalism to Modern Organic Chemistry.

Experimental Workflow: Modified Wöhler Synthesis

Caption: Workflow for the laboratory synthesis of urea.

Broader Implications and Legacy

The Concept of Isomerism

Wöhler's work with cyanates also played a crucial role in the development of the theory of isomerism.[5][15] Prior to his synthesis of urea, Wöhler and Justus von Liebig had studied silver cyanate and silver fulminate. They discovered that these two compounds had the same elemental composition but drastically different properties.[15] The synthesis of urea from ammonium cyanate provided another powerful example of two compounds with the same chemical formula (CH₄N₂O) but different structures and properties. This helped solidify the concept that the arrangement of atoms within a molecule, not just the number and type of atoms, determines its chemical identity.

The Dawn of Synthetic Organic Chemistry

While the overthrow of vitalism was not instantaneous and required further evidence, Wöhler's synthesis is widely regarded as the starting point of modern organic chemistry.[11][12] It broke down the artificial barrier between the living and non-living worlds, demonstrating that the laws of chemistry are universal. This discovery opened the floodgates for the synthesis of countless other organic molecules in the laboratory, paving the way for the development of pharmaceuticals, polymers, dyes, and numerous other products that are central to modern life.

Conclusion

The historical significance of potassium cyanate in organic chemistry is monumental, serving as the inorganic precursor in an experiment that reshaped the landscape of chemical science. Wöhler's synthesis of urea was more than just the creation of a new compound; it was a profound intellectual breakthrough that dismantled the theory of vitalism and established the principle that organic molecules could be synthesized in the laboratory. This pivotal event, rooted in the chemistry of potassium cyanate, launched the field of synthetic organic chemistry and continues to be a cornerstone of chemical education and a testament to the power of experimental inquiry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Illustrated Glossary of Organic Chemistry - Vitalism [chem.ucla.edu]

- 3. Falsifying Vitalism | BioNinja [old-ib.bioninja.com.au]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Vitalism and cognition in a conscious universe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mun.ca [mun.ca]

- 8. ChemTeam: Wohler on Urea [chemteam.info]

- 9. quora.com [quora.com]

- 10. Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 13. murov.info [murov.info]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

The Thermal Decomposition of Potassium Cyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium cyanate (B1221674) (KOCN) is a versatile chemical intermediate with applications in organic synthesis and as a therapeutic agent. A thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, application in high-temperature processes, and the development of robust pharmaceutical formulations. This technical guide provides a comprehensive overview of the thermal decomposition of potassium cyanate, consolidating available data on its decomposition products under various atmospheric conditions. It outlines detailed experimental protocols for thermal analysis and presents the information in a clear, accessible format, including structured data tables and reaction pathway diagrams, to support researchers and professionals in the field.

Introduction

Potassium cyanate is an inorganic salt that finds utility in a range of industrial and scientific applications. Its thermal behavior is a key parameter influencing its manufacturing, storage, and use, particularly in processes requiring elevated temperatures. The decomposition of potassium cyanate can lead to the formation of various products, the nature of which is highly dependent on the surrounding atmosphere and the presence of other reagents. This guide aims to provide a detailed technical overview of the thermal decomposition of KOCN, focusing on its reaction pathways, products, and the methodologies used for its characterization.

Physicochemical Properties of Potassium Cyanate

A summary of the key physicochemical properties of potassium cyanate is provided in Table 1.

Table 1: Physicochemical Properties of Potassium Cyanate

| Property | Value |

| Chemical Formula | KOCN |

| Molar Mass | 81.115 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 315 °C[1] |

| Boiling Point | Decomposes |

| Density | 2.056 g/cm³ |

| Solubility in Water | 75 g/100 mL |

Thermal Decomposition of Potassium Cyanate

The thermal decomposition of potassium cyanate is a complex process that is significantly influenced by the experimental conditions, particularly the composition of the atmosphere.

Decomposition in an Inert Atmosphere

In an inert atmosphere, such as nitrogen or argon, the thermal decomposition of alkali metal cyanurates has been shown to yield alkali metal cyanates. This suggests that potassium cyanate itself is a relatively stable intermediate in the decomposition of more complex structures.[2][3] While specific data for the decomposition of pure potassium cyanate in an inert atmosphere is limited, it is proposed that at very high temperatures, it may decompose further.

Decomposition in the Presence of Carbon

When heated in the presence of a reducing agent like carbon, potassium cyanate is known to undergo decomposition to form potassium cyanide (KCN) and other products.[4] There is some discussion in the literature regarding the gaseous products, with suggestions of either carbon monoxide (CO) or carbon dioxide (CO₂). It has also been reported that the decomposition can lead to a mixture of potassium carbonate (K₂CO₃) and potassium cyanide.[4]

A proposed reaction scheme for the decomposition in the presence of carbon is:

2 KOCN(s) + C(s) → 2 KCN(s) + CO₂(g)[4]

However, the formation of potassium carbonate suggests a more complex reaction pathway may be involved.[4]

Decomposition in Air

In the presence of air (an oxidizing atmosphere), the thermal decomposition of alkali metal cyanurates leads to the formation of alkali metal carbonates.[2][3] By analogy, it is expected that the thermal decomposition of potassium cyanate in air would primarily yield potassium carbonate and gaseous nitrogen oxides.

Quantitative Data on Thermal Decomposition

Quantitative data on the thermal decomposition of pure potassium cyanate is not extensively available in the peer-reviewed literature. The following table summarizes the reported decomposition temperatures, though it is important to note the variability in these values, which may be due to different experimental conditions.

Table 2: Reported Decomposition Temperatures of Potassium Cyanate

| Decomposition Temperature Range | Atmosphere | Method | Reference |

| 700-900 °C | Not specified | Not specified | PubChem |

| 150-220 °C (broad peak) | Not specified | DSC | US Patent 3935300A |

The significant discrepancy in these reported temperatures highlights the need for further detailed thermal analysis of potassium cyanate under well-defined conditions.

Experimental Protocols

To obtain reliable and reproducible data on the thermal decomposition of potassium cyanate, standardized experimental protocols are essential. The following section outlines a detailed methodology for thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (EGA)

This technique is crucial for determining the mass loss of a sample as a function of temperature and for identifying the gaseous products evolved during decomposition.

Apparatus:

-

Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) or a Fourier-Transform Infrared Spectrometer (FTIR).

Experimental Workflow:

Caption: Experimental workflow for TGA-EGA of potassium cyanate.

Procedure:

-

Accurately weigh 5-10 mg of finely ground potassium cyanate into an alumina crucible.

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from room temperature to 1000 °C at a constant heating rate of 10 °C/min.

-

Continuously monitor the sample mass (TGA) and the composition of the evolved gases (MS or FTIR).

-

Analyze the TGA data to determine the onset and peak decomposition temperatures and the percentage of mass loss for each step.

-

Analyze the MS or FTIR data to identify the gaseous decomposition products.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions, such as melting and decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC).

Experimental Workflow:

Caption: Experimental workflow for DSC analysis of potassium cyanate.

Procedure:

-

Accurately weigh 2-5 mg of potassium cyanate into an aluminum hermetic pan and seal it.

-

Place the sealed pan and an empty reference pan in the DSC instrument.

-

Equilibrate the sample at room temperature.

-

Heat the sample from room temperature to 500 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the DSC curve to determine the melting point and the onset and peak temperatures of any endothermic or exothermic events associated with decomposition.

-

Calculate the enthalpy changes (ΔH) for these transitions.

Proposed Decomposition Pathways

Based on the available literature, the following diagrams illustrate the proposed decomposition pathways of potassium cyanate under different atmospheric conditions.

Caption: Proposed thermal decomposition pathways of potassium cyanate.

Conclusion

The thermal decomposition of potassium cyanate is a multifaceted process that is highly dependent on the reaction conditions. While there is a general understanding of the decomposition products under different atmospheres, there is a notable lack of detailed, quantitative data in the scientific literature. This guide has summarized the currently available information and provided detailed experimental protocols that can be used to further investigate the thermal behavior of potassium cyanate. For researchers, scientists, and drug development professionals, a thorough characterization of the thermal stability and decomposition pathways of potassium cyanate is essential for ensuring its safe and effective use in various applications. Future work should focus on systematic thermal analysis studies, including TGA-MS and DSC, to elucidate the precise decomposition mechanisms and kinetics.

References

- 1. Potassium cyanate | CKNO | CID 11378442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermal decomposition of alkali metal cyanurates [inis.iaea.org]

- 3. Thermal decomposition of alkali metal cyanurates (Journal Article) | ETDEWEB [osti.gov]

- 4. physical chemistry - What are the products of the thermal decomposition of potassium cyanate with carbon at elevated temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Potassium Cyanate: A Versatile Precursor in Inorganic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Potassium cyanate (B1221674) (KCNO), a white, crystalline solid, serves as a versatile and fundamental precursor in a variety of inorganic synthetic applications. Its utility spans from classic organic chemistry demonstrations with inorganic roots to the formation of sophisticated coordination complexes and the surface modification of metals. This technical guide provides a comprehensive overview of the core applications of potassium cyanate in inorganic synthesis, detailing experimental protocols, presenting quantitative data, and illustrating reaction workflows.

Wöhler's Synthesis of Urea (B33335): A Foundational Reaction

The synthesis of urea from inorganic starting materials by Friedrich Wöhler in 1828 is a cornerstone of modern chemistry. This reaction, which traditionally utilizes potassium cyanate and an ammonium (B1175870) salt, demonstrates the isomerization of an inorganic salt, ammonium cyanate, into an organic compound, urea.[1][2]

Experimental Protocol:

A common laboratory procedure for this synthesis involves the reaction of potassium cyanate with ammonium sulfate (B86663).[3]

-

Reaction Setup: In an evaporating dish, dissolve 2.0 g of potassium cyanate and 2.0 g of ammonium sulfate in 15 mL of water.[3]

-

Heating: Place the evaporating dish over a beaker of boiling water and stir the solution until all solids have dissolved. Continue heating until the water in the evaporating dish has completely evaporated.[3] This heating step provides the energy for the initial double displacement reaction to form ammonium cyanate and potassium sulfate, followed by the isomerization of ammonium cyanate to urea.[3][4]

-

Isolation and Purification: After evaporation, the solid residue contains urea and potassium sulfate. The urea can be extracted and purified by recrystallization from a suitable solvent, such as ethanol (B145695).[3]

Reaction Pathway:

Synthesis of Metal Cyanate Complexes: The Case of Copper(I)

Potassium cyanate is a valuable reagent for the synthesis of metal cyanate complexes, where the cyanate ion (OCN⁻) acts as a ligand. A notable example is the electrochemical synthesis of a copper(I) cyanate π-complex, Cu[C₃H₅NH₂]NCO.[5]

Experimental Protocol:

This electrochemical synthesis provides a method for obtaining crystals of the copper(I) cyanate complex.[5]

-

Reactant Preparation:

-

Place 0.10 g (1.25 mmol) of solid potassium cyanate in a small test tube and add a drop of water.[5]

-

In a separate test tube, dissolve 0.35 g (1.0 mmol) of Cu(BF₄)₂·6H₂O and 0.8 mL (11 mmol) of allylamine (B125299) in ethanol to form a deep-blue solution.[5]

-

-

Electrochemical Cell Setup: Decant the deep-blue solution into the test tube containing the potassium cyanate. Insert two copper electrodes into the solution.[5]

-

Electrolysis: Apply an alternating current of 50 Hz with a voltage of 0.4 V.[5]

-

Crystallization: The solution will discolor overnight. Place the test tube in a refrigerator at -18 °C. Air-sensitive crystals of Cu[C₃H₅NH₂]NCO will form on the electrodes after one week.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Mass of KCNO | 0.10 g | [5] |

| Moles of KCNO | 1.25 mmol | [5] |

| Mass of Cu(BF₄)₂·6H₂O | 0.35 g | [5] |

| Moles of Cu(BF₄)₂·6H₂O | 1.0 mmol | [5] |

| Volume of Allylamine | 0.8 mL | [5] |

| Moles of Allylamine | 11 mmol | [5] |

| AC Voltage | 0.4 V | [5] |

| Frequency | 50 Hz | [5] |

| Crystallization Time | 1 week | [5] |

| Storage Temperature | -18 °C | [5] |

Experimental Workflow:

Surface Modification: Salt Bath Nitriding

Potassium cyanate is a key component in molten salt baths used for the nitriding of steel and other alloys.[6][7] This thermochemical process introduces nitrogen into the surface of a metal to improve its hardness, wear resistance, and fatigue life.[8][9]

Salt Bath Composition and Operating Parameters:

The composition of the salt bath and the operating conditions are critical for achieving the desired surface properties. A typical cyanide-free salt bath formulation consists of potassium cyanate, sodium cyanate, and alkali metal carbonates and chlorides.[6]

| Component | Weight % | Purpose | Reference |

| Potassium Cyanate (KCNO) & Sodium Cyanate (NaCNO) | 25-57% | Primary source of nitrogen | [6] |

| Potassium Carbonate (K₂CO₃) & Sodium Carbonate (Na₂CO₃) | Balance | Molten salt medium | [6] |

| Alkali Metal Chloride (e.g., KCl) | 0-30% | Lowers melting point, promotes fluidity | [5] |

The nitriding process is typically carried out at temperatures between 500 °C and 650 °C, with a preferred temperature of around 570 °C.[6] The duration of the treatment can range from minutes to several hours, depending on the desired case depth.[7] For example, treating CK 15 steel at 570 °C for 90 minutes can produce an iron nitride compound layer with a thickness of 10-14 µm.[6]

Nitriding Process Overview:

Precursor for Organosilicon Compounds: Synthesis of Silyl (B83357) Isocyanates and Carbamatosilanes

Potassium cyanate serves as a reactant in the synthesis of organosilicon compounds, such as silyl isocyanates and carbamatosilanes.

Synthesis of Silyl Isocyanates:

Silyl isocyanates can be prepared by the reaction of silyl halides with metal cyanates.[10] The reaction involves the displacement of the halide on the silicon atom by the cyanate group. The reaction is typically carried out in a polar solvent at elevated temperatures (100-200 °C).[10]

General Reaction: R₃Si-X + KCNO → R₃Si-NCO + KX (where R is an organic group and X is a halogen)

Synthesis of Carbamatosilanes:

Carbamatosilanes are formed through the reaction of a chloromethylsilane with potassium cyanate in the presence of an alcohol, such as methanol.[5] This is a key step in the synthesis of certain isocyanatosilanes.[5]

Reaction Pathway Snippet: Chloromethylsilane + KCNO (in methanol) → Carbamatosilane

Further research is needed to provide detailed experimental protocols and quantitative data for these specific syntheses.

Conclusion

Potassium cyanate is a remarkably versatile and historically significant inorganic precursor. Its applications range from the foundational synthesis of urea to the production of advanced materials like coordination polymers and the surface engineering of metals. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and professionals in chemistry and materials science, enabling further exploration and innovation in the field of inorganic synthesis.

References

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. shodhbhagirathi.iitr.ac.in:8081 [shodhbhagirathi.iitr.ac.in:8081]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. US4019928A - Process for nitriding iron and steel in salt baths regenerated with triazine polymers - Google Patents [patents.google.com]

- 7. ijamejournals.com [ijamejournals.com]

- 8. researchgate.net [researchgate.net]

- 9. assignmentpoint.com [assignmentpoint.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Structure and Molecular Orbitals of the Cyanate Ion (OCN⁻)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyanate (B1221674) ion (OCN⁻) is a polyatomic anion of significant interest in various fields of chemistry and biology. Its ambidentate nature, allowing it to coordinate with metal ions through either the oxygen or nitrogen atom, makes it a versatile ligand in coordination chemistry.[1][2] A thorough understanding of its electronic structure is paramount for predicting its reactivity, bonding characteristics, and spectroscopic properties. This guide provides a detailed analysis of the electronic structure and molecular orbitals of the cyanate ion, integrating theoretical models with experimental data.

Theoretical Framework for the Electronic Structure of the Cyanate Ion

The electronic structure of the cyanate ion can be described by several complementary theoretical models, each providing valuable insights into its bonding and geometry.

Lewis Structures and Resonance

The cyanate ion consists of one oxygen atom, one carbon atom, and one nitrogen atom, with a total of 16 valence electrons.[3][4] The carbon atom is the central atom.[5][6] The electronic distribution within the ion is best represented as a resonance hybrid of three main contributing structures:

-

Structure A: An O=C=N arrangement with a negative formal charge on the nitrogen atom.

-

Structure B: An O-C≡N arrangement with a negative formal charge on the oxygen atom.

-

Structure C: An O≡C-N arrangement with a positive formal charge on the oxygen and a -2 formal charge on the nitrogen.

Caption: Resonance structures of the cyanate ion.

Of these structures, Structure B is considered the most significant contributor to the resonance hybrid due to the negative charge residing on the most electronegative atom, oxygen.[6][7] Structure A is also a significant contributor. Structure C is the least stable due to the positive charge on the highly electronegative oxygen atom and the large negative charge on nitrogen.[7] The resonance hybrid model suggests that the C-O bond has partial double-bond character, and the C-N bond has partial triple-bond character.

Valence Shell Electron Pair Repulsion (VSEPR) Theory and Molecular Geometry

VSEPR theory predicts the geometry of a molecule based on minimizing the electrostatic repulsion between electron pairs in the valence shell of the central atom.[8] In the cyanate ion, the central carbon atom has two regions of electron density corresponding to the sigma bonds with oxygen and nitrogen.[3] According to VSEPR theory, these two regions will arrange themselves linearly to be as far apart as possible, resulting in a linear molecular geometry with a bond angle of approximately 180° .[3][5][9]

Hybridization

To account for the linear geometry and the formation of both sigma (σ) and pi (π) bonds, the central carbon atom in the cyanate ion is considered to be sp hybridized .[3][10] One 2s orbital and one 2p orbital on the carbon atom mix to form two degenerate sp hybrid orbitals, which are oriented 180° from each other.[10] These sp hybrid orbitals form the σ bonds with the oxygen and nitrogen atoms. The remaining two unhybridized 2p orbitals on the carbon atom are oriented perpendicular to the molecular axis and participate in the formation of the π bonds with the p orbitals of the oxygen and nitrogen atoms.[3]

Caption: Interrelationship of theoretical models for the cyanate ion.

Molecular Orbital Theory

A more sophisticated description of the electronic structure of the cyanate ion is provided by molecular orbital (MO) theory. The atomic orbitals of oxygen, carbon, and nitrogen combine to form a set of molecular orbitals that extend over the entire ion. The 16 valence electrons then occupy these molecular orbitals in order of increasing energy.

The molecular orbital diagram for a linear triatomic molecule like OCN⁻ is complex. In essence, the atomic orbitals combine to form bonding (σ and π), non-bonding, and antibonding (σ* and π*) molecular orbitals. The valence electrons fill the bonding and non-bonding orbitals, leading to a stable ion. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the ion's reactivity.

Quantitative Data

The following table summarizes key quantitative data for the cyanate ion obtained from computational studies and experimental observations.

| Property | Value | Source of Data |

| Molecular Geometry | Linear | VSEPR Theory, Spectroscopic and Diffraction Studies |

| Bond Angle (O-C-N) | 180° | VSEPR Theory, Computational Studies |

| C-O Bond Length | 1.21 - 1.26 Å | X-ray Diffraction, Computational Studies |

| C-N Bond Length | 1.13 - 1.19 Å | X-ray Diffraction, Computational Studies |

| Natural Charge on O | -0.776 | Quantum Chemical Computation |

| Natural Charge on C | +0.600 | Quantum Chemical Computation |

| Natural Charge on N | -0.823 | Quantum Chemical Computation |

| C-O Bond Order | ~1.5 | Quantum Chemical Computation |

| C-N Bond Order | ~2.4 | Quantum Chemical Computation |

| IR Stretching Frequency | ~2096 cm⁻¹ (characteristic of a triple bond) | Infrared Spectroscopy |

Experimental Protocols

The electronic and geometric structure of the cyanate ion can be investigated through various experimental and computational techniques.

Computational Chemistry

Methodology:

-

Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method and Basis Set: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic structure of the anion.[11]

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy structure of the cyanate ion. This will provide theoretical values for bond lengths and bond angles.

-

Frequency Calculation: Conduct a frequency calculation to confirm that the optimized geometry corresponds to a minimum on the potential energy surface and to predict the vibrational frequencies, which can be compared with experimental infrared spectra.

-

Population Analysis: Perform a population analysis (e.g., Natural Bond Orbital analysis) to determine the distribution of electron density and calculate atomic charges and bond orders.[11]

-

Molecular Orbital Analysis: Visualize the molecular orbitals, particularly the HOMO and LUMO, to understand the ion's reactivity.

Caption: A typical computational workflow for studying the cyanate ion.

Spectroscopic Techniques

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a sample of a salt containing the cyanate ion (e.g., potassium cyanate) as a solid (e.g., in a KBr pellet) or in a suitable solvent.

-

Data Acquisition: Record the infrared spectrum of the sample using an FTIR spectrometer.

-

Spectral Analysis: Identify the characteristic absorption bands of the cyanate ion. The strong absorption band around 2096 cm⁻¹ is indicative of the asymmetric stretching vibration, which is sensitive to the triple bond character of the C-N bond.[1]

X-ray Crystallography:

-

Crystal Growth: Grow single crystals of a salt of the cyanate ion.

-

Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise experimental values for the bond lengths and the linear geometry of the cyanate ion within the crystal lattice.[11]

Conclusion

The electronic structure of the cyanate ion is well-described by a combination of theoretical models, including Lewis structures, VSEPR theory, hybridization, and molecular orbital theory. These models, supported by experimental data from computational and spectroscopic studies, reveal a linear ion with significant resonance delocalization. The C-O bond exhibits partial double-bond character, while the C-N bond has a character intermediate between a double and a triple bond. This detailed understanding of the electronic structure is crucial for rationalizing the chemical and physical properties of the cyanate ion and its role in various chemical systems.

References

- 1. Cyanate - Wikipedia [en.wikipedia.org]

- 2. The resonating structures of cyanate ions are O C N class 11 chemistry CBSE [vedantu.com]

- 3. topblogtenz.com [topblogtenz.com]

- 4. youtube.com [youtube.com]

- 5. Page loading... [guidechem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. homework.study.com [homework.study.com]

- 8. Molecular Models & VSEPR Theory [800mainstreet.com]

- 9. Page loading... [guidechem.com]

- 10. homework.study.com [homework.study.com]

- 11. shd-pub.org.rs [shd-pub.org.rs]

The Genesis of a New Era in Chemistry: Early Studies on the Reactivity of Potassium Cyanate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mid-19th century marked a pivotal moment in the history of chemistry, challenging long-held beliefs and laying the groundwork for modern organic synthesis. At the heart of this revolution was a simple, inorganic salt: potassium cyanate (B1221674) (KOCN). Early investigations into its reactivity, particularly the groundbreaking synthesis of urea (B33335) by Friedrich Wöhler in 1828, dismantled the theory of vitalism, which posited that organic compounds could only be produced by living organisms. This technical guide delves into the core early studies on the reactivity of potassium cyanate, providing detailed experimental protocols, quantitative data, and visualizations of the key chemical transformations that opened the door to the vast field of synthetic organic chemistry.

The Landmark Synthesis of Urea: A Paradigm Shift

The most significant early study on the reactivity of potassium cyanate is undoubtedly Friedrich Wöhler's 1828 synthesis of urea, a compound previously only known as a product of biological processes.[1][2] This experiment is widely cited as the starting point of modern organic chemistry.[3] Wöhler's initial aim was to prepare ammonium (B1175870) cyanate; however, upon heating a solution formed from potassium cyanate and an ammonium salt, he obtained crystals that he identified as urea.[4]

Experimental Protocol: Wöhler's Synthesis of Urea (Reconstructed)

While Wöhler's original 1828 publication in Annalen der Physik und Chemie provides a descriptive account, detailed modern-style experimental protocols were not commonplace.[2] The following is a reconstructed protocol based on his and subsequent descriptions.[3][4]

Objective: To synthesize urea from inorganic starting materials.

Materials:

-

Potassium cyanate (KOCN)

-

Ammonium sulfate (B86663) ((NH₄)₂SO₄) or Ammonium chloride (NH₄Cl)[3]

-

Water (H₂O)

-

Evaporating dish

-

Heat source

-

Filtration apparatus

Procedure:

-

Prepare aqueous solutions of potassium cyanate and ammonium sulfate.

-

Combine the two solutions in an evaporating dish. A double displacement reaction occurs, forming potassium sulfate and ammonium cyanate in solution.[2]

-

Gently heat the solution. This initiates the isomerization of the unstable ammonium cyanate intermediate into urea.[3]

-

Continue heating to evaporate the water, leaving a solid residue.

-

Treat the residue with ethanol. Urea is soluble in ethanol, while the potassium sulfate byproduct is not.

-

Filter the mixture to separate the ethanolic solution of urea from the solid potassium sulfate.

-

Evaporate the ethanol from the filtrate to obtain crystalline urea.

-

The identity of the product can be confirmed by comparing its crystalline form and reactivity to that of urea isolated from natural sources.[4]

Reaction Pathway and Data

The synthesis proceeds in two main stages: a double displacement reaction followed by the thermal isomerization of ammonium cyanate.

| Reactants | Intermediate | Product | Byproduct | Conditions |

| Potassium Cyanate (KOCN) | Ammonium Cyanate (NH₄OCN) | Urea (CO(NH₂)₂) | Potassium Sulfate (K₂SO₄) | Heating in aqueous solution |

| Ammonium Sulfate ((NH₄)₂SO₄) |

Quantitative data from Wöhler's original 1828 publication is largely qualitative. The focus was on the successful formation and identification of urea rather than on optimizing yield.

Formation of Isocyanates: The Wurtz Reaction

Following Wöhler's discovery, other chemists began to explore the reactivity of potassium cyanate with newly discovered organic compounds. A significant advancement was the reaction of potassium cyanate with alkyl sulfates, pioneered by Charles-Adolphe Wurtz in the mid-19th century. This reaction did not lead to the expected ethers but instead produced a new class of compounds: the isocyanates. This was a key development in understanding the ambident nucleophilic nature of the cyanate ion.

Experimental Protocol: Synthesis of Ethyl Isocyanate (Reconstructed)

Objective: To synthesize ethyl isocyanate from potassium cyanate and diethyl sulfate.

Materials:

-

Potassium cyanate (KOCN), finely powdered and dried

-

Diethyl sulfate ((C₂H₅)₂SO₄)

-

A suitable reaction vessel with a condenser

Procedure:

-

In a reaction vessel, place finely powdered and thoroughly dried potassium cyanate.

-

Add diethyl sulfate to the potassium cyanate.

-

Gently heat the mixture. The reaction is often exothermic and may require careful temperature control.

-

The ethyl isocyanate product is volatile and can be distilled directly from the reaction mixture.

-

The distillate can be further purified by redistillation.

Reaction Pathway and Data

The reaction proceeds via nucleophilic attack of the nitrogen atom of the cyanate ion on the ethyl group of diethyl sulfate, with the sulfate ion acting as the leaving group.

| Reactants | Product | Byproduct | Conditions |

| Potassium Cyanate (KOCN) | Ethyl Isocyanate (C₂H₅NCO) | Potassium Ethyl Sulfate (K(C₂H₅)SO₄) | Heating of the neat reactants |

| Diethyl Sulfate ((C₂H₅)₂SO₄) |

Early reports on this reaction were primarily focused on the identification of the isocyanate product. Yields were often not reported or were low by modern standards.

Hydrolysis of Potassium Cyanate

The behavior of potassium cyanate in aqueous solution was another area of early investigation. It was observed that in water, potassium cyanate slowly hydrolyzes. This reactivity is crucial for understanding the stability of cyanate solutions and the side reactions that can occur in aqueous media.

Observations from Early Studies

Early chemical literature notes the decomposition of cyanic acid (formed from the protonation of the cyanate ion in water) into ammonia (B1221849) and carbon dioxide. This observation is fundamental to the understanding of the stability of potassium cyanate in solution.

Hydrolysis Pathway

The hydrolysis of the cyanate ion in water is a multi-step process. The cyanate ion is in equilibrium with isocyanic acid, which can then be attacked by water.

| Reactant | Medium | Key Intermediate | Products |

| Potassium Cyanate (KOCN) | Water (H₂O) | Isocyanic Acid (HNCO) | Ammonia (NH₃), Carbon Dioxide (CO₂) |

Quantitative kinetic studies on the hydrolysis of cyanate were conducted much later. Early studies were primarily qualitative, noting the evolution of ammonia from aqueous solutions of cyanates over time.

Conclusion

The early studies on the reactivity of potassium cyanate, though lacking the quantitative rigor of modern chemistry, were foundational to the development of organic synthesis. Wöhler's synthesis of urea from potassium cyanate and an ammonium salt was a monumental achievement that erased the artificial boundary between the inorganic and organic worlds. Subsequent investigations, such as the synthesis of isocyanates by Wurtz, further elucidated the unique reactivity of the cyanate ion and expanded the toolkit of the 19th-century chemist. This guide provides a glimpse into these pivotal experiments, offering reconstructed protocols and pathways that highlight the ingenuity of early chemical pioneers and the enduring significance of potassium cyanate in the history and practice of chemistry.

References

An In-depth Technical Guide to the Toxicological Profile and Safety of Potassium Cyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile and safety data for potassium cyanate (B1221674) (KOCN). It is intended to serve as a critical resource for researchers, scientists, and drug development professionals. This document synthesizes available data on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Detailed summaries of key experimental findings, methodologies, and mechanisms of action are presented to facilitate a thorough understanding of the compound's safety profile.

Introduction

Potassium cyanate is an inorganic salt with a range of industrial and laboratory applications. Unlike the highly toxic potassium cyanide (KCN), potassium cyanate exhibits a distinct and less severe toxicological profile. Its primary mechanism of action involves the carbamoylation of proteins, a process that has been investigated for its therapeutic potential, notably in the context of sickle cell anemia. However, understanding its broader toxicological implications is crucial for safe handling and for the evaluation of any potential therapeutic applications. This guide provides an in-depth examination of the available safety data for potassium cyanate.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | KOCN |

| Molar Mass | 81.115 g/mol |

| Appearance | White crystalline solid |

| Solubility in Water | High |

Toxicological Profile

Acute Toxicity

Potassium cyanate exhibits moderate acute toxicity upon oral exposure. The primary cause of acute toxicity is related to its ability to interfere with cellular processes, though it is significantly less potent than potassium cyanide.

Table 1: Acute Oral Toxicity of Potassium Cyanate

| Species | Route | LD50 | Reference |

| Rat (female) | Oral | 567 mg/kg | [1] |

| Mouse | Oral | 841 mg/kg | |

| Mouse | Intraperitoneal | 320 mg/kg |

Chronic Toxicity

Genotoxicity

Data on the genotoxic potential of potassium cyanate is sparse. While some safety data sheets indicate that hamster studies on germ cell mutagenicity have been conducted, the results are not detailed. Further investigation using a standard battery of genotoxicity tests, such as the Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus test, is required for a comprehensive assessment.

Carcinogenicity

There is currently no classification for the carcinogenicity of potassium cyanate by major international agencies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA). This indicates a lack of conclusive evidence from long-term animal bioassays.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of potassium cyanate following standardized guidelines (e.g., OECD 414, 416) are not widely available. Research on potassium cyanide has shown developmental effects in animal models, but these findings cannot be directly extrapolated to potassium cyanate due to their different chemical properties and mechanisms of toxicity.

Mechanism of Action

The primary mechanism of action of potassium cyanate is protein carbamoylation . In aqueous solution, potassium cyanate exists in equilibrium with isocyanic acid (HNCO), a reactive species. Isocyanic acid can covalently modify proteins by reacting with free amino groups, primarily the N-terminal α-amino groups and the ε-amino groups of lysine (B10760008) residues. This modification, known as carbamoylation, can alter the structure and function of proteins.

One of the most studied effects of potassium cyanate is its interaction with hemoglobin. By carbamylating the N-terminal valine residues of the α- and β-globin chains of hemoglobin, potassium cyanate increases the oxygen affinity of hemoglobin. This property has been explored as a potential therapeutic strategy for sickle cell disease, as it can inhibit the polymerization of deoxyhemoglobin S, the underlying cause of red blood cell sickling.[2]

The enzymatic production of cyanate can also occur in vivo. The enzyme myeloperoxidase (MPO), present in neutrophils, can catalyze the oxidation of thiocyanate (B1210189) to cyanate, providing an endogenous source of this reactive molecule, particularly at sites of inflammation.[3][4] This endogenously produced cyanate can then contribute to protein carbamoylation.

Caption: Mechanism of Protein Carbamoylation by Potassium Cyanate.

Experimental Protocols

Acute Oral Toxicity - Up-and-Down Procedure (Based on OECD Guideline 425)

This method is used to determine the LD50 of a substance with a smaller number of animals.

References

- 1. researchgate.net [researchgate.net]

- 2. Potassium cyanate as an inhibitor of the sickling of erythrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myeloperoxidase-catalyzed oxidation of cyanide to cyanate: A potential carbamylation route involved in the formation of atherosclerotic plaques? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Urea Derivatives Using Potassium Cyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of urea (B33335) derivatives utilizing potassium cyanate (B1221674). This method offers a practical and efficient alternative to the use of hazardous reagents like phosgene (B1210022) or isocyanates. Urea derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates due to their unique ability to form stable hydrogen bonds with biological targets.[1]

Introduction

The urea functional group is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents, including anticancer, antidiabetic, and anti-HIV drugs.[1][2] The synthesis of N-substituted ureas from amines and potassium cyanate is a classical and robust method. The reaction proceeds via the in situ formation of isocyanic acid from potassium cyanate in an acidic aqueous medium. The amine then acts as a nucleophile, attacking the isocyanic acid to form the corresponding urea derivative. This method is valued for its operational simplicity, mild reaction conditions, and the avoidance of highly toxic reagents.[3][4]

General Reaction Mechanism

The synthesis of N-substituted ureas from primary amines and potassium cyanate in an acidic aqueous solution involves a two-step mechanism. First, the potassium cyanate is protonated by the acid to form isocyanic acid (HNCO). Subsequently, the primary amine performs a nucleophilic addition to the isocyanic acid, yielding the final urea derivative.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted urea derivatives using potassium cyanate.

Table 1: Synthesis of N-Aryl Urea Derivatives

| Entry | Aryl Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | 1-Phenylurea | 6 | 95 |

| 2 | p-Toluidine | 1-(p-Tolyl)urea | 6 | 92 |

| 3 | o-Anisidine | 1-(2-Methoxyphenyl)urea | 8 | 88 |

| 4 | p-Anisidine | 1-(4-Methoxyphenyl)urea | 6 | 94 |